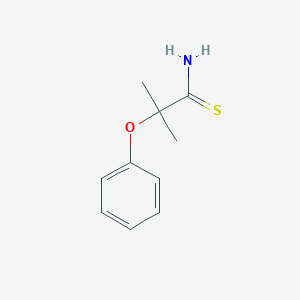![molecular formula C8H9BrN2O B15299952 2-[(2-Bromophenyl)amino]acetamide](/img/structure/B15299952.png)
2-[(2-Bromophenyl)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Bromophenyl)amino]acetamide is an organic compound with the molecular formula C8H9BrN2O It is a derivative of acetamide where the hydrogen atom of the amino group is replaced by a 2-bromophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromophenyl)amino]acetamide typically involves the reaction of 2-bromoaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Bromophenyl)amino]acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to produce the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amine derivatives.
Aplicaciones Científicas De Investigación
2-[(2-Bromophenyl)amino]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-[(2-Bromophenyl)amino]acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-N-acetylaniline
- 2’-Bromoacetanilide
- o-Bromoacetanilide
Uniqueness
2-[(2-Bromophenyl)amino]acetamide is unique due to its specific substitution pattern and the presence of both bromine and acetamide functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C8H9BrN2O |
|---|---|
Peso molecular |
229.07 g/mol |
Nombre IUPAC |
2-(2-bromoanilino)acetamide |
InChI |
InChI=1S/C8H9BrN2O/c9-6-3-1-2-4-7(6)11-5-8(10)12/h1-4,11H,5H2,(H2,10,12) |
Clave InChI |
LZZUTJJNNOZHOG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NCC(=O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


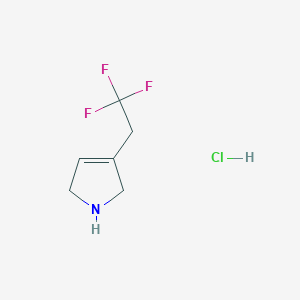
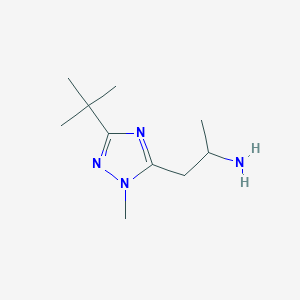
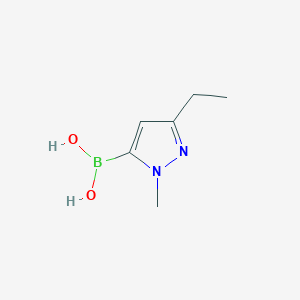
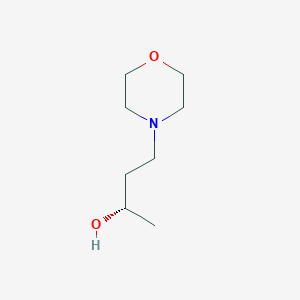
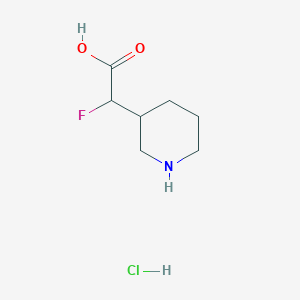
![2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride](/img/structure/B15299891.png)

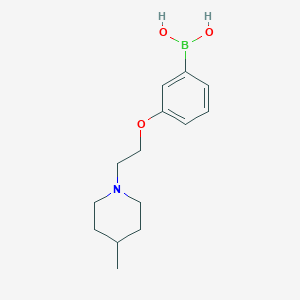
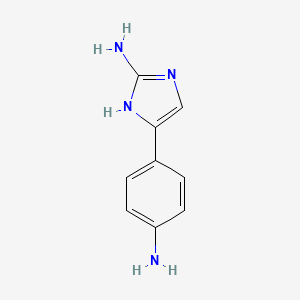
![2-[4-(Bromomethyl)oxan-4-yl]acetic acid](/img/structure/B15299921.png)
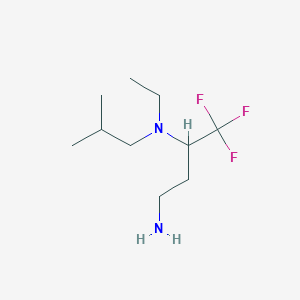
![4-Fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride](/img/structure/B15299933.png)
![3-cyclobutyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B15299939.png)
